molecular formula C17H12FN5S B2512680 3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894052-70-1

3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2512680
CAS No.: 894052-70-1
M. Wt: 337.38
InChI Key: QMQFCHPNGUOMKG-UHFFFAOYSA-N
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Description

3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a fluorobenzyl group, a pyridinyl group, and a triazolopyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps. One common method includes the reaction of 2-fluorobenzyl chloride with sodium thiolate to form the corresponding thioether. This intermediate is then reacted with a pyridinyl-substituted triazole under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can be employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cancer cell growth and proliferation. This inhibition can lead to apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-Fluorobenzyl)thio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-ylamine
  • [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing 4-oxo-pyridazinone moieties

Uniqueness

Compared to similar compounds, 3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its binding affinity and selectivity for certain molecular targets, making it a more potent and selective inhibitor in medicinal applications .

Properties

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5S/c18-13-6-2-1-5-12(13)11-24-17-21-20-16-9-8-15(22-23(16)17)14-7-3-4-10-19-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQFCHPNGUOMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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